![molecular formula C11H9NO2 B15200003 (1S,2R)-2-(4-Cyanophenyl)cyclopropane-1-carboxylic acid](/img/structure/B15200003.png)
(1S,2R)-2-(4-Cyanophenyl)cyclopropane-1-carboxylic acid
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Overview
Description
(1S,2R)-2-(4-Cyanophenyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative characterized by the presence of a cyanophenyl group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-(4-Cyanophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a cyanophenyl-substituted alkene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the product may involve crystallization or chromatography techniques to achieve the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-(4-Cyanophenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The cyanophenyl group can be reduced to an amine under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of coupling agents like EDCI or DCC.
Major Products
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of amines or alcohols.
Substitution: Formation of amides or esters.
Scientific Research Applications
Chemistry
In chemistry, (1S,2R)-2-(4-Cyanophenyl)cyclopropane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantioselective catalysts and ligands .
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and the effects of chirality on biological activity. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. Its unique structure can be exploited to develop compounds with specific biological activities.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of (1S,2R)-2-(4-Cyanophenyl)cyclopropane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved can vary, but typically include hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-(4-Cyanophenyl)cyclopropane-1-carboxylic acid: The enantiomer of the compound, differing in its stereochemistry.
2-(4-Cyanophenyl)cyclopropane-1-carboxylic acid: A racemic mixture of the compound.
2-(4-Methylphenyl)cyclopropane-1-carboxylic acid: A similar compound with a methyl group instead of a cyano group.
Uniqueness
(1S,2R)-2-(4-Cyanophenyl)cyclopropane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of both a cyanophenyl group and a carboxylic acid group. This combination of features imparts distinct reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H9NO2 |
---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
(1S,2R)-2-(4-cyanophenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H9NO2/c12-6-7-1-3-8(4-2-7)9-5-10(9)11(13)14/h1-4,9-10H,5H2,(H,13,14)/t9-,10-/m0/s1 |
InChI Key |
FTHLUIBYGIBEIZ-UWVGGRQHSA-N |
Isomeric SMILES |
C1[C@H]([C@H]1C(=O)O)C2=CC=C(C=C2)C#N |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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